4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide
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Overview
Description
4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and pyridine groups in its structure imparts distinct characteristics, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide typically involves a multi-step process. One common method includes the reaction of 4-pyridinemethanol with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4,4,4-Trifluoro-N-(pyridin-2-yl)methyl]butanamide
- **4,4,4-Trifluoro-N-(pyridin-3-yl)methyl]butanamide
- **4,4,4-Trifluoro-N-(pyridin-5-yl)methyl]butanamide
Uniqueness
4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H11F3N2O |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)4-1-9(16)15-7-8-2-5-14-6-3-8/h2-3,5-6H,1,4,7H2,(H,15,16) |
InChI Key |
YXQGMRFVSPOBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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